molecular formula C11H14O4 B1351894 (4-Propoxyphenoxy)acetic acid CAS No. 713509-19-4

(4-Propoxyphenoxy)acetic acid

Cat. No. B1351894
CAS RN: 713509-19-4
M. Wt: 210.23 g/mol
InChI Key: ZOZBDXUBFHRCQD-UHFFFAOYSA-N
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Description

“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .


Molecular Structure Analysis

The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .


Physical And Chemical Properties Analysis

“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pharmaceutical Research: COX-2 Inhibition

(4-Propoxyphenoxy)acetic acid may be explored for its potential as a selective COX-2 inhibitor in pharmaceutical research. Similar phenoxy acetic acid derivatives have shown potent activity in this area, which is crucial for developing anti-inflammatory drugs .

Organic Synthesis: Precursor for Oxazolines

In organic chemistry, (4-Propoxyphenoxy)acetic acid could serve as a precursor for the synthesis of oxazolines, a class of heterocyclic compounds. These structures are valuable in various chemical reactions and pharmaceutical developments .

Proteomics Research: Biochemical Studies

As a biochemical, (4-Propoxyphenoxy)acetic acid can be used in proteomics research to study protein interactions and functions. It may act as a reagent or a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(4-propoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBDXUBFHRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406553
Record name (4-propoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

713509-19-4
Record name (4-propoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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